3-Aminopiperidine-2,6-dione hydrochloride

Immunomodulation TNF-α inhibition IMiD pharmacophore

3-Aminopiperidine-2,6-dione hydrochloride (CAS 2686-86-4) is the conserved glutarimide pharmacophore of the IMiD class—the essential cereblon (CRBN) E3 ligase-binding moiety for lenalidomide, pomalidomide, and CRBN-based PROTACs. Procurement of this hydrochloride salt is mandatory for aqueous-phase coupling and PROTAC conjugation; the free base (CAS 2353-44-8) exhibits substantially lower solubility (>50 mg/mL vs. limited free base solubility), precluding its use in aqueous reaction protocols. For CRBN-dependent degrader programs targeting IKZF1/3 or CK1α, the (S)-enantiomer hydrochloride (CAS 25181-50-4) is the stereochemically required form. This racemic hydrochloride is validated for lenalidomide-CK1α degrader synthesis and supports modular SAR derivatization via the reactive 3-amino conjugation handle. ≥98% purity grade ensures cGMP-compliant intermediate supply.

Molecular Formula C5H9ClN2O2
Molecular Weight 164.59 g/mol
CAS No. 2686-86-4
Cat. No. B1266187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopiperidine-2,6-dione hydrochloride
CAS2686-86-4
Molecular FormulaC5H9ClN2O2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N.Cl
InChIInChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
InChIKeyYCPULGHBTPQLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopiperidine-2,6-dione Hydrochloride CAS 2686-86-4: Thalidomide-Class Pharmacophore Intermediate for Lenalidomide and Pomalidomide Synthesis


3-Aminopiperidine-2,6-dione hydrochloride (CAS 2686-86-4; also cataloged as CAS 24666-56-6), with molecular formula C5H9ClN2O2 and molecular weight 164.59 g/mol, is the hydrochloride salt of the glutarimide-derived aminopiperidinedione scaffold . This compound constitutes the conserved glutarimide pharmacophore of the thalidomide-class immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide, and serves as the critical cereblon (CRBN) E3 ubiquitin ligase-binding moiety essential for the mechanism of action of this therapeutic class [1]. As the hydrochloride salt, it exhibits substantially enhanced aqueous solubility (>50 mg/mL) compared to the free base form, enabling more versatile formulation and reaction conditions in both small-molecule synthesis and PROTAC (Proteolysis-Targeting Chimera) development [2]. The compound features a six-membered piperidine ring with carbonyl groups at positions 2 and 6, an amino group at position 3, and is supplied as an off-white to white crystalline solid with a melting point >208 °C (decomposition) .

Why Generic Substitution of 3-Aminopiperidine-2,6-dione Hydrochloride CAS 2686-86-4 with Free Base or Non-Hydrochloride Salts Fails in Procurement Specifications


Procurement decisions for 3-aminopiperidine-2,6-dione cannot rely on class-level substitution assumptions due to critical functional divergences that directly impact synthetic utility and regulatory compliance. The free base form (CAS 2353-44-8) exhibits substantially lower aqueous solubility compared to the hydrochloride salt (>50 mg/mL), limiting its applicability in aqueous coupling reactions and PROTAC conjugation chemistry [1]. The (S)-enantiomer (CAS 25181-50-4) and (R)-enantiomer (CAS 673485-72-8) demonstrate distinct stereochemical requirements depending on the target drug substance—lenalidomide and pomalidomide specifically require the (S)-configuration pharmacophore for CRBN binding [2]. Furthermore, alternative 3-substituted piperidine-2,6-dione derivatives lacking the primary amine at position 3 cannot serve as direct conjugation handles for phthalimide coupling or PROTAC linker attachment, fundamentally altering the synthetic pathway [3]. Procurement specifications that fail to distinguish between racemic hydrochloride, enantiopure hydrochloride, and free base forms introduce synthetic inefficiency, stereochemical impurity, and potential regulatory non-compliance in pharmaceutical intermediate supply chains [4].

Quantitative Differentiation Evidence for 3-Aminopiperidine-2,6-dione Hydrochloride CAS 2686-86-4: Head-to-Head Comparator Analysis


TNF-α Inhibition Potency of 3-Aminopiperidine-2,6-dione Hydrochloride Exceeds Thalidomide in Activated Macrophage Assay

The free pharmacophore 3-aminopiperidine-2,6-dione demonstrates superior TNF-α inhibitory potency compared to the parent drug thalidomide. In vitro assays using activated macrophages show that 3-aminopiperidine-2,6-dione inhibits TNF-α production with an IC50 of 3.5 µM, a value that exceeds the potency of thalidomide in the same assay system [1]. This demonstrates that the glutarimide pharmacophore alone retains and even surpasses the immunomodulatory activity of the full thalidomide molecule, establishing this intermediate as the minimal active pharmacophore essential for IMiD-class therapeutic efficacy.

Immunomodulation TNF-α inhibition IMiD pharmacophore in vitro pharmacology

Racemic Hydrochloride Procurement Cost Advantage: 71-95% Price Differential Versus Enantiopure (S)- and (R)-Hydrochloride Forms

Procurement cost analysis reveals substantial economic differentiation between racemic 3-aminopiperidine-2,6-dione hydrochloride (CAS 2686-86-4/24666-56-6) and its enantiopure counterparts. The racemic hydrochloride is available at $9.90 per gram from Aladdin Scientific (97% purity) and $18 per gram from AKSci (95% purity) . In contrast, (S)-3-aminopiperidine-2,6-dione hydrochloride (CAS 25181-50-4) commands $71 per gram from Macklin (98% purity)—a 3.9-fold to 7.2-fold price premium over the racemic form at comparable purity [1]. The (R)-enantiomer (CAS 1801140-47-5) exhibits an even steeper premium at $2,000 per gram from Macklin (97% purity), representing a >100-fold cost differential [1].

Procurement economics Racemic vs enantiopure Cost-efficiency IMiD synthesis

Hydrochloride Salt Aqueous Solubility: >50 mg/mL Enables Aqueous Coupling Chemistry Unavailable to Free Base Form

The hydrochloride salt form of 3-aminopiperidine-2,6-dione exhibits aqueous solubility exceeding 50 mg/mL, a critical physicochemical differentiation from the free base form (CAS 2353-44-8) [1]. The protonated amine (pKa ≈ 8.2) confers cationic character under physiological and mildly acidic conditions, with logP ≈ 0.7 indicating balanced hydrophilicity-lipophilicity [1]. In contrast, the free base 3-aminopiperidine-2,6-dione demonstrates substantially lower aqueous solubility, constraining its utility in aqueous-phase coupling reactions commonly employed in phthalimide conjugation and PROTAC linker chemistry [2]. This solubility differential directly impacts reaction efficiency: the hydrochloride salt enables homogeneous aqueous reaction conditions, whereas the free base often requires organic solvent systems or suspension protocols that reduce coupling yields .

Solubility enhancement Salt form selection Aqueous synthesis PROTAC conjugation

(S)-Enantiomer Is the Native Pharmacophore: Structural Requirement Confirmed for Thalidomide-Class Drug Biosynthesis

The (S)-3-aminopiperidine-2,6-dione enantiomer is the native biosynthetic pharmacophore that directly corresponds to the CRBN-binding glutarimide moiety in thalidomide (1) and its analog drugs lenalidomide and pomalidomide [1]. This stereochemical requirement has been definitively established through domain dissection of IdgS, the enzyme responsible for indigoidine biosynthesis, which demonstrates that L-glutamine is offloaded and cyclized to form exclusively (S)-3-aminopiperidine-2,6-dione [1]. This finding confirms that the (S)-configuration is the biologically relevant stereoisomer for CRBN E3 ligase recruitment. The racemic hydrochloride (CAS 2686-86-4) contains both (S)- and (R)-enantiomers, while the enantiopure (S)-hydrochloride (CAS 25181-50-4) provides the native pharmacophore stereochemistry required for maximal CRBN binding affinity and downstream target protein degradation [2]. Procurement of the incorrect enantiomer or reliance on racemic mixtures where stereochemistry is critical introduces stereochemical impurity that may reduce target engagement efficacy [3].

Stereochemistry CRBN binding IMiD pharmacophore biocatalysis

Commercial-Scale Manufacturing Process with Validated High Purity: >99% Specification Enables cGMP-Compliant Supply

An improved commercial-scale manufacturing process for 3-aminopiperidine-2,6-dione hydrochloride has been disclosed in Indian Patent Application 202341041176, which claims an improved process suitable for manufacturing on commercial scale [1]. BOC Sciences supplies the compound with a purity specification exceeding 99% . In contrast, many alternative vendors offer the compound at 95-97% purity (AKSci: 95% ; Aladdin: ≥97% ), representing a 2-4% purity differential. For pharmaceutical intermediate applications, this purity differential is non-trivial: a 2% impurity burden at 1 kg scale translates to 20 g of unidentified impurities that could propagate through subsequent synthetic steps, potentially affecting final API purity profiles and requiring additional purification operations. The higher-purity grade (>99%) aligns with cGMP intermediate supply chain requirements, whereas lower-purity grades are suitable for research and early development applications .

Process chemistry Commercial manufacturing Purity specification cGMP compliance

Validated Application Scenarios for 3-Aminopiperidine-2,6-dione Hydrochloride CAS 2686-86-4 Based on Quantitative Differentiation Evidence


Lenalidomide and Pomalidomide Pharmaceutical Intermediate Manufacturing

3-Aminopiperidine-2,6-dione hydrochloride serves as the essential pharmacophore intermediate in the commercial synthesis of lenalidomide (Revlimid™) and pomalidomide, two FDA-approved IMiD therapeutics for multiple myeloma and myelodysplastic syndromes . The compound is reacted with nitro phthalic acid derivatives via coupling chemistry to form the phthalimide-glutarimide conjugate core . For pharmaceutical intermediate procurement, the >99% purity grade is specified to ensure compliance with cGMP supply chain requirements, as impurities at the intermediate stage can propagate and complicate final API purification . The validated commercial-scale manufacturing process disclosed in Indian Patent Application 202341041176 provides assurance of supply continuity and batch-to-batch consistency for industrial procurement [1].

PROTAC (Proteolysis-Targeting Chimera) Development as CRBN E3 Ligase-Binding Moiety

3-Aminopiperidine-2,6-dione hydrochloride functions as the core CRBN-recruiting glutarimide pharmacophore for PROTAC development, enabling ligand-dependent target protein ubiquitination and degradation . The primary amine at position 3 provides the essential conjugation handle for attaching linker-warhead moieties via phthalimide or alternative coupling chemistry . The hydrochloride salt's aqueous solubility (>50 mg/mL) facilitates aqueous-phase PROTAC conjugation protocols that are inaccessible with the free base form, improving reaction homogeneity and coupling efficiency [1]. For CRBN-dependent PROTACs targeting IKZF1/3, CK1α, or other neo-substrates, the (S)-enantiomer hydrochloride (CAS 25181-50-4) is the stereochemically preferred procurement choice, as it represents the native pharmacophore configuration that maximizes CRBN binding engagement [2].

Thalidomide-Class IMiD Analog Discovery and SAR Exploration

The 3-aminopiperidine-2,6-dione hydrochloride scaffold enables systematic structure-activity relationship (SAR) exploration of novel IMiD analogs through modular derivatization at the primary amine position . The compound's demonstrated TNF-α inhibitory potency (IC50 = 3.5 µM) confirms that the glutarimide pharmacophore alone retains immunomodulatory activity superior to thalidomide, validating its utility as a minimal active scaffold for analog development . Procurement of the racemic hydrochloride (CAS 2686-86-4) at $9.90-18 per gram provides economically efficient access for early-stage SAR campaigns where large libraries of analogs are synthesized and screened [1]. Once lead candidates are identified, subsequent synthesis can transition to the (S)-enantiomer hydrochloride for stereochemically optimized lead optimization [2].

CK1α Degrader Development for del(5q) Myelodysplastic Syndromes Research

3-Aminopiperidine-2,6-dione hydrochloride is specifically validated for preparing lenalidomide-based degraders that induce ubiquitination and degradation of casein kinase 1 alpha (CK1α) in del(5q) myelodysplastic syndromes . This application exploits the CRBN E3 ligase-mediated neo-substrate recruitment mechanism unique to the thalidomide-class glutarimide pharmacophore . The hydrochloride salt form is preferred for this application due to its compatibility with aqueous bioconjugation chemistry and the availability of high-purity (>99%) grades suitable for generating degraders with well-defined impurity profiles for in vivo efficacy studies [1]. The stereochemical requirement for CK1α degradation by lenalidomide-derived compounds supports procurement of the (S)-enantiomer hydrochloride for research programs specifically targeting this mechanism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminopiperidine-2,6-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.